N-Phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide N-Phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 898235-65-9
VCID: VC0005364
InChI: InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26)
SMILES: C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4
Molecular Formula: C21H22N4O
Molecular Weight: 346.4 g/mol

N-Phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide

CAS No.: 898235-65-9

Inhibitors

VCID: VC0005364

Molecular Formula: C21H22N4O

Molecular Weight: 346.4 g/mol

N-Phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide - 898235-65-9

CAS No. 898235-65-9
Product Name N-Phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide
Molecular Formula C21H22N4O
Molecular Weight 346.4 g/mol
IUPAC Name N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26)
Standard InChIKey SNTCRRMCALVGNL-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4
Canonical SMILES C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4
Appearance Assay:>98%A crystalline solid
Synonyms N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide
PF 622
PF-622
PF622 cpd
PubChem Compound 11515763
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator